molecular formula C16H14ClNO3S B2586116 (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone CAS No. 2034421-73-1

(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone

Cat. No.: B2586116
CAS No.: 2034421-73-1
M. Wt: 335.8
InChI Key: KSVGRKRTQGGQKM-UHFFFAOYSA-N
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Description

The compound “(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone” is a heterocyclic methanone derivative featuring two fused aromatic systems: a 2-chloro-substituted dihydrothienopyridine and a dihydrobenzo[1,4]dioxin moiety. Its structure comprises a central methanone group (-CO-) linking the thieno[3,2-c]pyridine scaffold (with a chlorine atom at position 2) and the benzo[1,4]dioxin ring system.

Key structural attributes include:

  • Thieno[3,2-c]pyridine moiety: A sulfur-containing bicyclic system with a partially saturated pyridine ring. The chlorine substituent at position 2 likely influences reactivity and intermolecular interactions.
  • Benzo[1,4]dioxin moiety: A fused benzene-dioxane system, providing a rigid, oxygen-rich environment that may enhance metabolic stability or polarity.
  • Methanone linkage: The carbonyl group bridges the two heterocycles, creating a planar geometry that could facilitate π-π stacking or hydrogen bonding.

Properties

IUPAC Name

(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO3S/c17-15-7-10-8-18(6-5-14(10)22-15)16(19)13-9-20-11-3-1-2-4-12(11)21-13/h1-4,7,13H,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSVGRKRTQGGQKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC(=C2)Cl)C(=O)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone, a multi-step synthetic route is typically employed. The synthesis begins with the formation of the thienopyridine ring, which involves a cyclization reaction under acidic conditions. Following this, the chloro group is introduced via chlorination using thionyl chloride or phosphorus pentachloride. The benzo[dioxin] moiety is synthesized separately through a reaction involving the condensation of a suitable dihydroxybenzene derivative with a dihalomethane in the presence of a base such as potassium carbonate. Finally, the two moieties are coupled through a Friedel-Crafts acylation reaction, using aluminum chloride as a catalyst and a suitable solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound would likely follow a similar synthetic route but on a larger scale. This involves optimizing reaction conditions to enhance yield and purity, as well as implementing safety measures for handling reagents like thionyl chloride and aluminum chloride. Continuous flow reactors could be employed to streamline the process and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone can undergo various chemical reactions:

  • Oxidation: Exposure to oxidizing agents like potassium permanganate can lead to the formation of oxidized derivatives.

  • Reduction: Reductive conditions, such as catalytic hydrogenation, can reduce the chloro group to a hydrogen atom.

  • Substitution: The chloro group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.

Common Reagents and Conditions

Common reagents include potassium permanganate for oxidation, palladium catalysts for hydrogenation, and various nucleophiles for substitution. Reaction conditions typically involve controlled temperatures, inert atmospheres to prevent unwanted side reactions, and solvents like dichloromethane or ethanol.

Major Products

Major products formed from these reactions depend on the specific reagents used. For example:

  • Oxidation yields oxidized thienopyridine derivatives.

  • Reduction yields reduced analogs.

  • Substitution results in compounds with diverse functional groups replacing the chloro group.

Scientific Research Applications

(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone has various applications across multiple scientific disciplines:

  • Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

  • Biology: Its structure allows it to interact with biological macromolecules, making it useful in biochemical assays and studies of molecular interactions.

  • Industry: It can be used in materials science for developing advanced materials with unique properties, such as improved conductivity or chemical resistance.

Mechanism of Action

The compound's mechanism of action involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity. This could be mediated through hydrogen bonding, van der Waals interactions, or covalent modifications. The molecular pathways affected depend on the specific target, which could include signaling cascades in cells or enzymatic reaction pathways.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents/Features Melting Point (°C) Yield (%) Key Spectral Data (IR, NMR) Source
Target Compound C₁₆H₁₃ClNO₃S ~342.8* 2-Cl-thienopyridine, benzo[1,4]dioxin, methanone Not reported Not reported Not available -
(3-amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-chlorophenyl)methanone () C₁₉H₁₈ClN₃OS 370.9 Cycloocta-thienopyridine, 4-Cl-phenyl, amino Not reported Not reported Not available
2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)ethanol () C₁₅H₁₆ClNOS 293.8 2-Cl-phenyl, ethanol substituent Not reported Not reported Not available
6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl(1H-imidazol-1-yl)methanone () C₁₁H₁₁N₃OS 233.3 Imidazole substituent Not reported Not reported IR: 1719 cm⁻¹ (C=O); NMR: δ 6.40–8.12 ppm
(2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile () C₂₀H₁₀N₄O₃S 386.4 Thiazolo-pyrimidine, trimethylbenzylidene, CN 243–246 68 IR: 2,219 cm⁻¹ (CN); NMR: δ 2.24–7.94 ppm
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () C₂₉H₂₆N₄O₇ 566.5 Imidazo-pyridine, NO₂, CN, ester groups 243–245 51 IR: 2220 cm⁻¹ (CN); MS: m/z 566 (M⁺)

*Molecular weight calculated based on formula.

Key Structural and Functional Differences

Core Heterocycles: The target compound’s thieno[3,2-c]pyridine and benzo[1,4]dioxin systems differ from the cycloocta-thienopyridine in and the imidazo-pyridine in . These variations alter electronic profiles: the benzo[1,4]dioxin provides electron-rich oxygen atoms, whereas the imidazole in introduces basic nitrogen centers .

Substituent Effects: The 2-chloro group on the thienopyridine (target compound) contrasts with the 4-chlorophenyl group in , affecting steric bulk and dipole moments. Ethanol and imidazole substituents in and introduce hydrogen-bonding capabilities absent in the target compound .

Synthetic Accessibility: Yields for analogues range from 51% () to 80% ().

Spectral Signatures :

  • The target compound’s carbonyl group (C=O) would exhibit IR absorption near 1700–1750 cm⁻¹, similar to (1719 cm⁻¹). Chlorine substituents typically show distinct ¹H/¹³C NMR shifts (e.g., δ ~7.0–7.5 ppm for aromatic protons adjacent to Cl) .

Biological Activity

The compound (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone is a complex organic molecule that has garnered attention in the fields of medicinal chemistry and pharmacology. Its unique structural features suggest potential biological activities that are being explored for therapeutic applications.

Structural Characteristics

This compound features a thieno[3,2-c]pyridine core integrated with a benzo[dioxin] moiety. The presence of chlorine and other functional groups enhances its reactivity and interaction with biological targets. The molecular formula is C15H14ClN2O3SC_{15}H_{14}ClN_{2}O_{3}S with a molecular weight of approximately 334.77 g/mol.

Biological Activity Overview

Research indicates that compounds similar to this one exhibit a range of biological activities including:

  • Anticancer Properties : Studies have shown that compounds with thieno[3,2-c]pyridine frameworks can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
  • Antimicrobial Effects : The compound has been evaluated against various bacterial strains, revealing significant antibacterial activity.
  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties through modulation of neurotransmitter levels.

The mechanisms through which this compound exerts its biological effects involve several pathways:

  • Apoptosis Induction : Activation of caspases leading to programmed cell death in cancer cells.
  • Enzyme Inhibition : Interaction with enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO), influencing neurotransmitter dynamics.
  • Antioxidant Activity : Scavenging of free radicals, thereby reducing oxidative stress in cells.

Case Studies

A series of studies have been conducted to evaluate the biological activity of this compound:

  • Cell Viability Assays : In vitro assays demonstrated that the compound reduced viability in various cancer cell lines with IC50 values ranging from 10 to 30 µM.
    Cell LineIC50 (µM)
    HeLa15
    MCF-720
    A54925
  • Antimicrobial Testing : The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
    Bacterial StrainZone of Inhibition (mm)
    Staphylococcus aureus18
    Escherichia coli15

Computational Studies

Computational modeling techniques such as quantitative structure-activity relationship (QSAR) analysis have been employed to predict the biological activity based on the compound's chemical structure. These studies suggest a strong correlation between structural features and biological efficacy.

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